![molecular formula C67H90N14O16S2 B10848255 Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)

Des-AA1,2,5-[D-Trp8,Tyr11]SRIF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

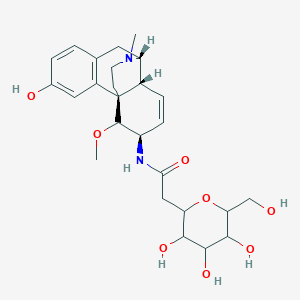

Des-AA1,2,5-[D-Tryptophane8, Tyrosine11]Somatostatine est un analogue synthétique de la somatostatine, une hormone peptidique qui régule le système endocrinien et affecte la neurotransmission et la prolifération cellulaire. Ce composé a été modifié pour améliorer son affinité de liaison et sa sélectivité pour les récepteurs de la somatostatine, en particulier le récepteur de la somatostatine de type 1 .

Méthodes De Préparation

La synthèse de Des-AA1,2,5-[D-Tryptophane8, Tyrosine11]Somatostatine implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé à la chaîne croissante en utilisant des agents activateurs comme les carbodiimides.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre l'étape de couplage suivante.

Clivage : Le peptide complet est clivé de la résine et purifié.

Les méthodes de production industrielle peuvent impliquer une SPPS à grande échelle avec des synthétiseurs automatisés pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Des-AA1,2,5-[D-Tryptophane8, Tyrosine11]Somatostatine subit diverses réactions chimiques, notamment :

Oxydation : Les résidus de méthionine peuvent être oxydés en méthionine sulfoxyde.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Les réactifs courants comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol. Les principaux produits formés comprennent les formes oxydées ou réduites du peptide.

Applications de recherche scientifique

Des-AA1,2,5-[D-Tryptophane8, Tyrosine11]Somatostatine est utilisée dans diverses applications de recherche scientifique :

Chimie : Étudier la synthèse et les modifications peptidiques.

Biologie : Enquêter sur la liaison des récepteurs et les voies de signalisation.

Industrie : Produire des analogues radiomarqués pour l'imagerie et les fins thérapeutiques.

Mécanisme d'action

Des-AA1,2,5-[D-Tryptophane8, Tyrosine11]Somatostatine exerce ses effets en se liant aux récepteurs de la somatostatine, en particulier le récepteur de la somatostatine de type 1. Cette liaison inhibe l'activité de l'adénylyl cyclase, réduisant les niveaux d'adénosine monophosphate cyclique et conduisant à une diminution de la sécrétion hormonale. Le composé active également les phosphatases de la phosphotyrosine et les échangeurs sodium/hydrogène, contribuant à ses effets régulateurs .

Applications De Recherche Scientifique

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is used in various scientific research applications:

Chemistry: Studying peptide synthesis and modifications.

Biology: Investigating receptor binding and signaling pathways.

Industry: Producing radiolabeled analogs for imaging and therapeutic purposes.

Mécanisme D'action

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate levels and leading to decreased hormone secretion. The compound also activates phosphotyrosine phosphatases and sodium/hydrogen exchangers, contributing to its regulatory effects .

Comparaison Avec Des Composés Similaires

Des-AA1,2,5-[D-Tryptophane8, Tyrosine11]Somatostatine est unique en raison de ses modifications spécifiques, qui améliorent sa sélectivité des récepteurs et son affinité de liaison. Des composés similaires comprennent :

Des-AA1,2,5-[D-Tryptophane8, Isopropylaminométhylphénylalanine9]Somatostatine : Modifié pour une meilleure liaison aux récepteurs.

Des-AA1,2,5-[D-Naphthylalanine8, Isopropylaminométhylphénylalanine9]Somatostatine : Un autre analogue avec des modifications différentes pour la sélectivité des récepteurs.

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs substitutions spécifiques d'acides aminés, ce qui conduit à des variations dans leurs activités biologiques et leurs applications.

Propriétés

Formule moléculaire |

C67H90N14O16S2 |

|---|---|

Poids moléculaire |

1411.6 g/mol |

Nom IUPAC |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-19,31-bis(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C67H90N14O16S2/c1-37(83)55-65(94)77-51(31-41-23-25-43(85)26-24-41)63(92)81-56(38(2)84)66(95)78-53(34-82)64(93)79-54(67(96)97)36-99-98-35-45(70)57(86)72-47(21-11-13-27-68)58(87)74-49(29-39-15-5-3-6-16-39)60(89)75-50(30-40-17-7-4-8-18-40)61(90)76-52(32-42-33-71-46-20-10-9-19-44(42)46)62(91)73-48(59(88)80-55)22-12-14-28-69/h3-10,15-20,23-26,33,37-38,45,47-56,71,82-85H,11-14,21-22,27-32,34-36,68-70H2,1-2H3,(H,72,86)(H,73,91)(H,74,87)(H,75,89)(H,76,90)(H,77,94)(H,78,95)(H,79,93)(H,80,88)(H,81,92)(H,96,97)/t37-,38-,45-,47-,48+,49-,50+,51+,52+,53+,54+,55-,56-/m1/s1 |

Clé InChI |

NIVBKEGMFSFLSD-KGVPGVLISA-N |

SMILES isomérique |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |

SMILES canonique |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)

![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF](/img/structure/B10848190.png)

![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)

![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)

![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)

![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)

![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)

![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)

![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)

![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)